7-methyl-2,3-dihydro-1H-indene-5-carboxylicacid

Description

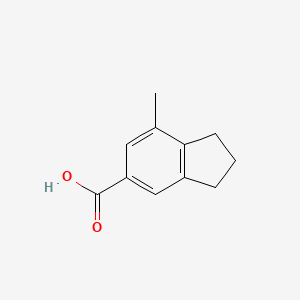

7-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid is a bicyclic carboxylic acid with a methyl substituent at the 7-position of the indene backbone. Its molecular formula is C${11}$H${12}$O$_2$ (molecular weight: 176.21 g/mol), featuring a partially hydrogenated indene ring system that confers unique steric and electronic properties.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid |

InChI |

InChI=1S/C11H12O2/c1-7-5-9(11(12)13)6-8-3-2-4-10(7)8/h5-6H,2-4H2,1H3,(H,12,13) |

InChI Key |

NAXGLUYGKXUKII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Japp-Klingemann reaction can be employed, where phenyldiazonium chloride reacts with a suitable cyclohexanone derivative to form the indene structure . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid in toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid may involve large-scale organic synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indene ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating their function. These interactions can affect various biochemical pathways, making the compound valuable for therapeutic and research purposes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and similarities between 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid and analogous compounds:

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Reactivity and Solubility Methyl vs. Halogenation: The 5-chloro derivative (used in Indoxacarb synthesis) exhibits enhanced stability and electron-withdrawing effects, which may influence binding in pesticidal applications .

Functional Group Modifications

- Ester Derivatives : Ethyl or methyl esters (e.g., 2,3-dihydro-1H-indene-5-carboxylic acid ethyl ester) are more lipophilic, favoring membrane permeability in drug design . Hydrolysis of esters to carboxylic acids is a common step in prodrug activation .

Synthetic Challenges

- Impurity control is critical. For example, the synthesis of 5-chloro derivatives requires strict anhydrous conditions to avoid epoxy byproducts . Similarly, the 3,7-dimethyl isomer’s synthesis likely involves regioselective methylation, which may require specialized catalysts .

Biological Relevance

- Indene-carboxylic acid derivatives are explored as kinase inhibitors (e.g., DDR1 inhibitors in ) or protein degraders (). The target compound’s methyl group may optimize steric interactions in such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.